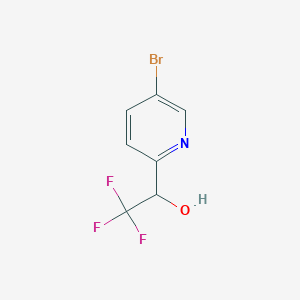

1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanol

Description

Properties

IUPAC Name |

1-(5-bromopyridin-2-yl)-2,2,2-trifluoroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO/c8-4-1-2-5(12-3-4)6(13)7(9,10)11/h1-3,6,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUZRCEJNPBFIDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40736790 | |

| Record name | 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40736790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917397-92-3 | |

| Record name | 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40736790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanol

Executive Summary

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanol, a key building block for pharmaceutical and agrochemical research. The strategic incorporation of a trifluoromethyl group onto a bromopyridine scaffold imparts unique physicochemical properties, enhancing metabolic stability, binding affinity, and bioavailability in bioactive molecules. This document details a robust and efficient synthetic protocol centered on the nucleophilic trifluoromethylation of 5-bromo-2-formylpyridine using the Ruppert-Prakash reagent. Furthermore, it establishes a full suite of analytical methodologies for the unambiguous structural confirmation and purity assessment of the final product, including NMR spectroscopy, mass spectrometry, and chromatography. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable intermediate in their discovery programs.

Introduction: The Strategic Value of Fluorinated Pyridines

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. Its modification with a bromine atom at the 5-position provides a versatile synthetic handle for further elaboration through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Parallel to this, the introduction of a trifluoromethyl (CF₃) group is a cornerstone of modern drug design. The unique properties of the CF₃ group—high electronegativity, metabolic stability, and lipophilicity—can profoundly influence a molecule's potency and pharmacokinetic profile.

The combination of these two motifs in this compound creates a chiral building block of significant interest. The trifluoroethanol moiety can act as a transition-state mimic or engage in critical hydrogen bonding interactions with biological targets. This guide provides a detailed, field-tested methodology for the synthesis and rigorous characterization of this high-value compound.

Synthetic Strategy and Mechanistic Rationale

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule occurs at the C-CF₃ bond. This points to a nucleophilic addition of a trifluoromethyl anion equivalent ("CF₃⁻") to the corresponding aldehyde, 5-bromo-2-formylpyridine. This aldehyde is a commercially available or readily synthesized starting material.

The Ruppert-Prakash Reagent: The Reagent of Choice

For the crucial trifluoromethylation step, trimethyl(trifluoromethyl)silane (TMSCF₃), commonly known as the Ruppert-Prakash reagent, is the preferred choice.[1] Its advantages include:

-

Stability and Handling: Unlike gaseous trifluoromethane, TMSCF₃ is a stable, manageable liquid.[1]

-

High Efficacy: It reliably trifluoromethylates a wide range of carbonyl compounds, including aldehydes and ketones.[2]

-

Controlled Reactivity: The reaction requires a catalytic amount of a nucleophilic activator, allowing for precise control.

The reaction is initiated by a nucleophilic activator, such as a fluoride salt (e.g., tetrabutylammonium fluoride, TBAF) or an alkoxide. The activator attacks the silicon atom of TMSCF₃, generating a highly reactive, transient trifluoromethide anion ([CF₃]⁻).[1] This anion then performs a nucleophilic attack on the electrophilic carbonyl carbon of 5-bromo-2-formylpyridine. The resulting alkoxide is trapped by the generated trimethylsilyl cation to form a silyl ether intermediate, which is subsequently hydrolyzed during aqueous workup to yield the final alcohol product.

Overall Synthetic Workflow

The synthesis is a straightforward, high-yielding, one-step procedure from the precursor aldehyde. The workflow encompasses the reaction setup under an inert atmosphere, controlled addition of the reagent, reaction monitoring, and subsequent workup and purification.

Caption: High-level workflow for the synthesis.

Detailed Experimental Protocol

Synthesis of this compound

-

Materials:

-

5-Bromo-2-formylpyridine (1.0 eq)

-

Trimethyl(trifluoromethyl)silane (TMSCF₃, 1.5 eq)

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (0.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen atmosphere, add 5-bromo-2-formylpyridine (1.0 eq).

-

Dissolve the aldehyde in anhydrous THF (approx. 0.2 M concentration).

-

Cool the solution to 0°C using an ice-water bath.

-

Slowly add the Ruppert-Prakash reagent (TMSCF₃, 1.5 eq) via syringe.

-

Add the TBAF solution (1.0 M in THF, 0.1 eq) dropwise. A color change may be observed.

-

Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound as a solid or viscous oil.

-

Comprehensive Characterization

Unambiguous characterization is critical to verify the structure and purity of the synthesized molecule. The following data are expected for the title compound.

Spectroscopic Data

Table 1: Predicted NMR Spectroscopic Data (in CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~8.70 | d | ~2.4 | H-6 (Pyridine) |

| ~7.90 | dd | ~8.6, 2.4 | H-4 (Pyridine) | |

| ~7.50 | d | ~8.6 | H-3 (Pyridine) | |

| ~5.10 | q | ~6.8 | CH-OH | |

| ~3.5-4.5 | br s | OH | ||

| ¹³C NMR | ~158.0 | s | - | C-2 (Pyridine, C-CHOH) |

| ~150.0 | s | - | C-6 (Pyridine) | |

| ~141.0 | s | - | C-4 (Pyridine) | |

| ~123.0 | q | ~280 | CF₃ | |

| ~122.5 | s | - | C-3 (Pyridine) | |

| ~120.0 | s | - | C-5 (Pyridine, C-Br) | |

| ~72.0 | q | ~32 | CH-OH | |

| ¹⁹F NMR | ~-78.5 | d | ~6.8 | CF₃ |

-

Rationale: In the ¹H NMR spectrum, the pyridine protons appear in the aromatic region with characteristic splitting patterns. The methine proton (CH-OH) is split into a quartet by the three adjacent fluorine atoms. In the ¹³C NMR spectrum, the carbon attached to the CF₃ group also appears as a quartet with a large C-F coupling constant. The ¹⁹F NMR shows a single doublet, corresponding to the three equivalent fluorine atoms coupled to the methine proton.

Table 2: Predicted Mass Spectrometry Data

| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Expected Ratio |

| [M+H]⁺ | 255.9634 | 257.9613 | ~1:1 |

| [M]⁺ | 254.9556 | 256.9535 | ~1:1 |

-

Rationale: The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 Da. This provides definitive evidence for the presence of bromine.

Mechanism Visualization

The core of the synthesis is the fluoride-initiated trifluoromethylation.

Sources

An In-Depth Technical Guide to 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanol. This fluorinated pyridine derivative is a valuable building block in medicinal chemistry, leveraging the unique electronic properties of the trifluoromethyl group and the versatile reactivity of the pyridine scaffold. This document details experimental protocols, spectral characterization, and safety considerations, offering a vital resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of Trifluoromethylpyridines in Drug Discovery

The incorporation of fluorine and fluorine-containing moieties into molecular scaffolds is a cornerstone of modern drug design. The trifluoromethyl group (-CF3), in particular, offers a unique combination of properties that can profoundly influence the biological activity, metabolic stability, and pharmacokinetic profile of a drug candidate.[1][2] When appended to a pyridine ring, a privileged heterocycle in medicinal chemistry, the resulting trifluoromethylpyridine (TFMP) derivatives become highly sought-after intermediates in the synthesis of agrochemicals and pharmaceuticals.[1][3]

The trifluoromethyl group enhances lipophilicity, which can improve membrane permeability, and its strong electron-withdrawing nature can modulate the pKa of nearby functional groups, thereby influencing drug-receptor interactions.[2][4] Furthermore, the C-F bond's high dissociation energy contributes to increased metabolic stability, a critical attribute for developing robust drug candidates.[2] This guide focuses on this compound, a chiral alcohol that combines the advantageous properties of the trifluoromethyl group with the synthetic versatility of a brominated pyridine ring, making it a key intermediate for further chemical elaboration.

Physicochemical and Spectral Properties

A thorough understanding of the physicochemical and spectral properties of this compound is essential for its effective use in synthesis and drug discovery.

Physical Properties

The physical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available from commercial suppliers, other values are predicted based on computational models.

| Property | Value | Source |

| Molecular Formula | C7H5BrF3NO | [5] |

| Molecular Weight | 256.02 g/mol | [5] |

| Appearance | Light yellow to light brown solid | [6] |

| Melting Point | Not experimentally determined | |

| Boiling Point | 282.3 ± 40.0 °C (Predicted) | [6] |

| Density | 1.749 ± 0.06 g/cm³ (Predicted) | [6] |

| pKa | 10.38 ± 0.20 (Predicted) | [6] |

| LogP | 2.04670 | [] |

Spectral Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methine and hydroxyl protons of the trifluoroethanol side chain. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the bromine and trifluoromethyl groups. Typical chemical shifts for protons on a pyridine ring are in the range of 7.0-9.0 ppm. The methine proton adjacent to the trifluoromethyl group will likely appear as a quartet due to coupling with the three fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet in the proton-coupled spectrum due to one-bond C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be characteristic of a CF3 group attached to a secondary alcohol.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C-H stretch (aromatic): Peaks around 3000-3100 cm⁻¹.

-

C=N and C=C stretch (pyridine ring): Bands in the 1400-1600 cm⁻¹ region.

-

C-F stretch: Strong absorptions in the 1000-1350 cm⁻¹ region, characteristic of the trifluoromethyl group.

-

C-Br stretch: An absorption in the lower frequency region, typically 500-650 cm⁻¹.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In the mass spectrum of this compound, the molecular ion peak (M+) would be expected at m/z 255 and 257 in a roughly 1:1 ratio, which is characteristic of the presence of a single bromine atom. Common fragmentation pathways may include the loss of the trifluoromethyl group or cleavage of the C-C bond between the pyridine ring and the trifluoroethanol side chain.

Synthesis and Reactivity

The synthesis of this compound is typically achieved through the nucleophilic trifluoromethylation of a suitable carbonyl precursor, 2-acetyl-5-bromopyridine.

Synthesis of the Precursor: 2-Acetyl-5-bromopyridine

A common and efficient route to 2-acetyl-5-bromopyridine involves the selective monolithiation of 2,5-dibromopyridine followed by acylation.

Reaction Scheme:

Figure 1: Synthesis of 2-Acetyl-5-bromopyridine.

Experimental Protocol:

-

Step 1: Lithiation. In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2,5-dibromopyridine (1 equivalent) in anhydrous toluene. Cool the solution to -40 °C using an acetonitrile/dry ice bath.[8]

-

Step 2: Acylation. Slowly add n-butyllithium (1.02 equivalents, 1.6 M in hexanes) dropwise to the cooled solution, maintaining the temperature at -40 °C. Stir the resulting deep reddish solution for 40 minutes at this temperature.[8]

-

Step 3: Quenching and Extraction. Add N,N-dimethylacetamide (3 equivalents) to the reaction mixture. Allow the mixture to slowly warm to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Add water and extract the product with ethyl acetate.[8]

-

Step 4: Purification. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-acetyl-5-bromopyridine as a tan solid.[8]

Synthesis of this compound

The conversion of 2-acetyl-5-bromopyridine to the target trifluoroethanol is achieved using a nucleophilic trifluoromethylating agent, most commonly trimethyl(trifluoromethyl)silane (TMSCF3), also known as the Ruppert-Prakash reagent.[9] This reaction is typically initiated by a catalytic amount of a fluoride source.

Reaction Scheme:

Figure 2: Synthesis of the target compound.

Experimental Protocol:

-

Step 1: Reaction Setup. In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-acetyl-5-bromopyridine (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Step 2: Addition of Reagents. To this solution, add trimethyl(trifluoromethyl)silane (TMSCF3, 1.5 equivalents). Cool the mixture to 0 °C in an ice bath.

-

Step 3: Initiation. Add a catalytic amount of tetrabutylammonium fluoride (TBAF, ~0.1 equivalents, 1 M solution in THF) dropwise to the reaction mixture.

-

Step 4: Reaction and Quenching. Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Step 5: Extraction and Purification. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford this compound.

Reactivity

The reactivity of this compound is primarily dictated by the presence of the hydroxyl group, the bromine atom on the pyridine ring, and the pyridine nitrogen itself.

-

Reactions of the Hydroxyl Group: The secondary alcohol can undergo typical alcohol reactions such as oxidation to the corresponding ketone, etherification, and esterification.

-

Cross-Coupling Reactions: The bromine atom at the 5-position of the pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at this position, making it a key site for molecular diversification in drug discovery programs.

-

Pyridine Ring Functionalization: The pyridine nitrogen can act as a Lewis base and can be protonated or alkylated. The electronic nature of the pyridine ring can also influence its susceptibility to nucleophilic or electrophilic aromatic substitution, although the presence of the bromo and trifluoroethyl groups will significantly impact this reactivity.

Applications in Drug Development

While specific patents detailing the use of this compound are not prevalent in the searched literature, the structural motif of a trifluoromethyl-substituted pyridine is a common feature in many biologically active compounds. This makes the title compound a highly valuable building block for the synthesis of potential drug candidates.

The combination of the trifluoromethyl group, which can enhance metabolic stability and binding affinity, with a synthetically versatile bromopyridine core allows for the rapid generation of libraries of diverse compounds for pharmacological screening. The chiral nature of the alcohol also introduces an element of stereochemistry that can be crucial for selective interactions with biological targets.

Potential therapeutic areas where derivatives of this compound could be explored include:

-

Oncology: Many kinase inhibitors and other anticancer agents incorporate substituted pyridine rings.

-

Infectious Diseases: Pyridine derivatives have shown a broad spectrum of antibacterial and antiviral activities.[10]

-

Neuroscience: The pyridine scaffold is present in numerous centrally acting drugs.

The ability to perform cross-coupling reactions at the bromine position allows for the exploration of structure-activity relationships (SAR) by introducing various aryl, heteroaryl, or alkyl groups. This systematic modification is a fundamental strategy in lead optimization during the drug discovery process.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis from readily available starting materials is straightforward, and its rich reactivity allows for extensive structural diversification. The presence of the trifluoromethyl group imparts desirable physicochemical properties that can lead to improved pharmacokinetic and pharmacodynamic profiles of derivative compounds. This technical guide provides a foundational understanding of this important molecule, empowering researchers to leverage its potential in the development of novel therapeutics.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Link

-

Fujikawa, K., & Ishihara, A. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

Fujikawa, K., & Ishihara, A. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. [Link]

- Govindaraju, M., & Govindarajan, S. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites.

- Wilger, D. J., et al. (2013).

- Chemistry LibreTexts. (2023).

- Hagimori, M., et al. (2022). Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Beilstein Journals.

- Google Patents. (2001).

- ResearchGate. (2025). Facile Synthesis of TMS-Protected Trifluoromethylated Alcohols Using Trifluoromethyltrimethylsilane (TMSCF 3 )

- ResearchGate. (2025).

- MDPI. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities.

- Hopfgartner, G., et al. (2004). Ion fragmentation of small molecules in mass spectrometry. J. Mass Spectrom.

Sources

- 1. rsc.org [rsc.org]

- 2. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. iomcworld.org [iomcworld.org]

- 6. spectrabase.com [spectrabase.com]

- 8. benchchem.com [benchchem.com]

- 9. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]

- 10. bionmr.unl.edu [bionmr.unl.edu]

An In-Depth Technical Guide to 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanol: A Key Building Block for Advanced Pharmaceutical Synthesis

Introduction: Strategic Importance in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs is paramount to enhancing the pharmacological profile of new chemical entities. The compound 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanol, identified by CAS number 917397-92-3, represents a highly valuable and versatile building block for researchers, scientists, and drug development professionals. Its unique architecture, combining a reactive 5-bromopyridine core with a property-modulating trifluoroethanol side chain, offers a powerful platform for the synthesis of complex molecules targeting a wide array of therapeutic areas.

The 5-bromopyridine moiety serves as a key handle for late-stage functionalization, primarily through palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse aryl and heteroaryl substituents.[1][2] This capability is crucial for exploring structure-activity relationships (SAR) and optimizing lead compounds. Simultaneously, the trifluoromethyl group is a well-established bioisostere for various functional groups, known to significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity by altering its lipophilicity and electronic properties.[3] This guide provides a comprehensive overview of the synthesis, characterization, and strategic applications of this important synthetic intermediate.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective utilization in synthetic campaigns. The key identifiers and calculated properties are summarized below.

| Property | Value | Source |

| CAS Number | 917397-92-3 | [4][5] |

| Molecular Formula | C₇H₅BrF₃NO | [4][6] |

| Molecular Weight | 256.02 g/mol | [4][6] |

| IUPAC Name | 1-(5-bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol | [4] |

| Appearance | White to light yellow solid (predicted) | [7] |

| Purity | Typically ≥98% | [4] |

| Storage | Store in a cool, dry place, typically at 2-8°C | [8] |

Proposed Synthesis Pathway and Mechanistic Rationale

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2,5-Dibromopyridine from 2-Aminopyridine

The synthesis of the key starting material, 2,5-dibromopyridine, is a well-documented two-step process commencing from 2-aminopyridine.[9][10]

-

Bromination of 2-Aminopyridine: 2-Aminopyridine is first brominated, typically using N-bromosuccinimide (NBS) or bromine in acetic acid, to regioselectively yield 2-amino-5-bromopyridine.[9]

-

Sandmeyer Reaction: The resulting 2-amino-5-bromopyridine undergoes a Sandmeyer reaction. The amino group is diazotized using sodium nitrite in the presence of a strong acid like hydrobromic acid, followed by treatment with a copper(I) bromide catalyst to replace the diazonium group with a bromine atom, affording 2,5-dibromopyridine.[10][11]

Step 2: Synthesis of this compound

This core transformation leverages the differential reactivity of the two bromine atoms on the pyridine ring. The bromine at the 2-position is more susceptible to metal-halogen exchange than the one at the 5-position.

-

Reaction Setup: A solution of 2,5-dibromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of n-butyllithium (n-BuLi) in hexanes (approx. 1.05 eq) is added dropwise via syringe, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours. This step selectively generates the 2-lithio-5-bromopyridine intermediate.[12]

-

Nucleophilic Addition: Gaseous trifluoroacetaldehyde (CF₃CHO), or a freshly prepared solution in THF, is then slowly introduced into the reaction mixture at -78 °C. The reaction is allowed to proceed for several hours, gradually warming to room temperature.

-

Quench and Extraction: The reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent such as ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound as a solid.

Spectroscopic Characterization (Predicted)

Verification of the structure and purity of the synthesized compound is critical. The following are the expected spectroscopic signatures for this compound.

| Data Type | Predicted Characteristics |

| ¹H NMR | - Pyridine Protons: Three distinct signals in the aromatic region (approx. δ 7.5-8.6 ppm). The proton at C6 would likely appear as a doublet, the proton at C4 as a doublet of doublets, and the proton at C3 as a doublet. - Methine Proton: A quartet (or doublet of quartets due to coupling with both the hydroxyl proton and the CF₃ group) in the region of δ 5.0-5.5 ppm. - Hydroxyl Proton: A broad singlet or a doublet, the chemical shift of which would be concentration-dependent. |

| ¹³C NMR | - Pyridine Carbons: Five distinct signals in the aromatic region (approx. δ 120-160 ppm), including the carbon bearing the bromine (C5) and the carbon attached to the trifluoroethanol side chain (C2). - CF₃ Carbon: A quartet around δ 123-126 ppm due to coupling with the three fluorine atoms. - Methine Carbon: A quartet around δ 68-72 ppm due to coupling with the three fluorine atoms. |

| ¹⁹F NMR | - A singlet or a doublet (due to coupling with the methine proton) corresponding to the CF₃ group. |

| Mass Spec (EI) | - Molecular Ion (M⁺): A characteristic isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio) at m/z 255 and 257. - Key Fragment: Loss of the CF₃ group (m/z 69) would be a prominent fragmentation pathway. |

| IR Spectroscopy | - O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹. - C-F Stretch: Strong absorption bands in the region of 1100-1300 cm⁻¹. - Aromatic C-H Stretch: Peaks around 3000-3100 cm⁻¹. - C=N and C=C Stretches: Absorptions in the 1400-1600 cm⁻¹ region characteristic of the pyridine ring. |

Strategic Applications in Drug Development

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex, biologically active molecules. The bromine atom at the 5-position is primed for participation in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds.[13][14] This compound can be coupled with a wide variety of aryl or heteroaryl boronic acids or esters to introduce diverse substituents at the 5-position of the pyridine ring. This is a cornerstone strategy for building molecular complexity and fine-tuning the properties of a drug candidate.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, another critical transformation in pharmaceutical synthesis.[15][16] This reaction enables the coupling of this compound with a diverse range of primary or secondary amines, amides, or other nitrogen-containing nucleophiles. This is particularly useful for synthesizing compounds where an amino-substituted pyridine core is a key pharmacophore.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

Based on data for structurally related compounds and general chemical safety principles, the following hazards are anticipated:

-

Harmful if swallowed (H302)[4]

-

Causes skin irritation (H315)[4]

-

Causes serious eye irritation (H319)[4]

-

May cause respiratory irritation (H335)[4]

Standard precautionary measures should be followed, such as avoiding contact with skin and eyes and preventing the formation of dust and aerosols.[4] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound (CAS 917397-92-3) is a strategically important building block in medicinal chemistry and drug development. Its bifunctional nature, featuring a versatile bromopyridine handle for cross-coupling reactions and a trifluoroethanol moiety for enhancing pharmacokinetic properties, makes it an invaluable tool for the synthesis of novel therapeutic agents. The proposed synthetic route via selective lithiation of 2,5-dibromopyridine offers a practical approach to its preparation. By leveraging established cross-coupling methodologies such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, researchers can efficiently incorporate this building block into complex molecular scaffolds, accelerating the discovery and development of next-generation pharmaceuticals.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination - Wordpress. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

MySkinRecipes. (n.d.). สารกลางอะโรมาติกฮาโลเจน | ตัวสร้างโครงสร้างเภสัชภัณฑ์ (21). Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Retrieved from [Link]

-

Google Patents. (2001). US 2003/0166620 A1 - (12) Patent Application Publication (10) Pub. No.. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Retrieved from [Link]

-

MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Heterocyclic Letters. (2021). No.3|447-452| May-July|2021 ISSN : (print) 2231–3087 / (online) 2230-9632 CODEN: HLEEA - 447. Retrieved from [Link]

- Google Patents. (n.d.). CN105061301A - Synthesis method of 2,5-dibromopyridine.

- Google Patents. (n.d.). US6420565B2 - Process for making 2, 5-substituted pyridine.

-

PubChemLite. (n.d.). 1-(5-bromopyridin-2-yl)-2-fluoroethan-1-one. Retrieved from [Link]

-

Google Patents. (n.d.). Method for the preparation of 2,2,2-trifluoroethanol - European Patent Office. Retrieved from [Link]

- Google Patents. (n.d.). US4291165A - Process for making 2-bromopyridine.

-

Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Studies on organic fluorine compounds. Part 27. Abnormal reactions in the trifluoromethylation of aromatic compounds with trifluoromethyl iodide and copper powder. Retrieved from [Link]

- Google Patents. (n.d.). CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine.

- Google Patents. (n.d.). CN109053727B - Preparation method of ABT-199 intermediate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 3. 1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)-2,2,2-trifluoroethanol | 1375303-18-6 | Benchchem [benchchem.com]

- 4. achmem.com [achmem.com]

- 5. This compound CAS#: 917397-92-3 [m.chemicalbook.com]

- 6. calpaclab.com [calpaclab.com]

- 7. 1-(5-Bromopyridin-2-yl)ethan-1-one | 214701-49-2 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 8. 917397-92-3|this compound|BLD Pharm [bldpharm.com]

- 9. heteroletters.org [heteroletters.org]

- 10. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]

- 11. 2,5-Dibromopyridine synthesis - chemicalbook [chemicalbook.com]

- 12. US6420565B2 - Process for making 2, 5-substituted pyridine - Google Patents [patents.google.com]

- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Spectroscopic Analysis of 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanol

An In-depth Technical Guide

Introduction

1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanol (CAS No. 917397-92-3) is a halogenated pyridyl alcohol of significant interest in medicinal chemistry and materials science.[1][2] Its structural complexity, featuring a stereocenter, a brominated pyridine ring, and a trifluoromethyl group, makes it a valuable chiral building block. The bromine atom provides a site for cross-coupling reactions, the pyridine nitrogen acts as a hydrogen bond acceptor and coordination site, and the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of derivative compounds.

A definitive and unambiguous structural characterization is paramount for its application in any research or development setting. This technical guide provides a detailed analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As a self-validating system, the confluence of data from these orthogonal techniques provides incontrovertible proof of structure and purity. This document is intended for researchers, chemists, and quality control specialists who require a foundational understanding of this molecule's analytical signature.

Molecular Structure and Physicochemical Properties

The structural features of this compound dictate its unique spectroscopic characteristics. The electron-withdrawing nature of the bromine atom, the pyridine nitrogen, and the trifluoromethyl group profoundly influences the electronic environment of the molecule, which is directly observable in its NMR, IR, and MS spectra.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 917397-92-3 | [1][2] |

| Molecular Formula | C₇H₅BrF₃NO | [1][2] |

| Molecular Weight | 256.02 g/mol |[1][2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this specific compound, ¹H, ¹³C, and ¹⁹F NMR are all indispensable.

Experimental Protocol: NMR

A standardized protocol for NMR analysis ensures reproducibility and data integrity.

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can affect the chemical shift of exchangeable protons like the hydroxyl (-OH) group.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard (δ = 0.00 ppm) for ¹H and ¹³C NMR. For ¹⁹F NMR, a common external or internal standard is CFCl₃ (δ = 0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record standard ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra at ambient temperature. For more detailed structural information, 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be performed.

¹H NMR (Proton NMR) Analysis

The ¹H NMR spectrum will show distinct signals for each unique proton environment. The pyridine ring protons will appear in the aromatic region, deshielded by the ring current. The methine (-CH) proton will be split by both the adjacent hydroxyl proton and the three fluorine atoms, resulting in a complex multiplet.

Expected Spectral Features:

-

Pyridine Protons (3H):

-

H-6: Expected to be the most downfield of the pyridine protons due to its proximity to the electronegative nitrogen. It will appear as a doublet.

-

H-4: Will appear as a doublet of doublets, coupled to both H-3 and H-6 (meta-coupling).

-

H-3: Will appear as a doublet, coupled to H-4.

-

-

Methine Proton (1H, -CHOH): This proton is adjacent to a chiral center and coupled to the three fluorine atoms. It will appear as a quartet due to coupling with the CF₃ group (³JHF). This quartet may be further split by the hydroxyl proton, depending on the solvent and concentration.

-

Hydroxyl Proton (1H, -OH): This signal's position is variable and depends on solvent, temperature, and concentration. It may appear as a broad singlet or a doublet if coupled to the methine proton.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) |

|---|---|---|---|

| H-6 | 8.6 - 8.8 | d (doublet) | J ≈ 2.5 Hz |

| H-4 | 7.8 - 8.0 | dd (doublet of doublets) | J ≈ 8.5, 2.5 Hz |

| H-3 | 7.4 - 7.6 | d (doublet) | J ≈ 8.5 Hz |

| -CHOH | 5.0 - 5.2 | q (quartet) | ³JHF ≈ 6-8 Hz |

| -OH | Variable | br s or d | - |

¹³C NMR (Carbon NMR) Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven unique carbon atoms in the molecule.

Expected Spectral Features:

-

Pyridine Carbons (5C): Five signals are expected in the aromatic region (120-160 ppm). The carbon bearing the bromine (C-5) will be shifted upfield relative to a non-substituted carbon, while the carbons adjacent to the nitrogen (C-2 and C-6) will be significantly downfield.[3][4]

-

Trifluoromethyl Carbon (1C, -CF₃): This carbon will appear as a quartet due to the strong one-bond coupling to the three fluorine atoms (¹JCF). Its chemical shift is typically around 120-125 ppm.

-

Methine Carbon (1C, -CHOH): This carbon, attached to the electronegative oxygen and the CF₃ group, will also show coupling to the fluorine atoms, appearing as a quartet (²JCF).

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted δ (ppm) | Multiplicity (due to F) |

|---|---|---|

| C-2 | 158 - 162 | s |

| C-6 | 150 - 152 | s |

| C-4 | 140 - 142 | s |

| C-3 | 125 - 128 | s |

| C-5 | 120 - 123 | s |

| -CF₃ | 122 - 126 | q (¹JCF ≈ 280 Hz) |

| -CHOH | 68 - 72 | q (²JCF ≈ 30 Hz) |

¹⁹F NMR (Fluorine NMR) Analysis

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[5] It provides a clean spectrum with a wide chemical shift range, making it excellent for purity assessment and structural confirmation.[6]

Expected Spectral Features:

-

Trifluoromethyl Group (-CF₃): The three fluorine atoms are chemically equivalent and will give rise to a single signal. This signal will be split into a doublet by the adjacent methine proton (³JHF). The chemical shift for a CF₃ group attached to a secondary alcohol typically appears around -75 to -80 ppm relative to CFCl₃.[7]

Table 4: Predicted ¹⁹F NMR Data

| Fluorine Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) |

|---|

| -CF₃ | -75 to -80 | d (doublet) | ³JHF ≈ 6-8 Hz |

Infrared (IR) Spectroscopy

IR spectroscopy provides critical information about the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR

-

Sample Preparation: The spectrum can be acquired using the KBr pellet method (mixing a small amount of sample with dry KBr powder and pressing it into a transparent disk) or using an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of solid sample placed directly on the crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.

Spectral Interpretation

The IR spectrum will be dominated by absorptions from the O-H, C-F, and pyridine ring vibrations.

Table 5: Predicted IR Absorption Frequencies

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Alcohol | 3200 - 3500 | Strong, Broad |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium |

| C=N, C=C Stretch | Pyridine Ring | 1550 - 1600 | Medium-Strong |

| C-F Stretch | Trifluoromethyl | 1100 - 1300 | Very Strong, Multiple Bands |

| C-O Stretch | Secondary Alcohol | 1050 - 1100 | Strong |

| C-Br Stretch | Bromo-aromatic | 500 - 600 | Medium |

The broad O-H stretching band is characteristic of the alcohol functional group and its participation in hydrogen bonding. The most intense signals in the spectrum will likely be the C-F stretching vibrations, which are a hallmark of trifluoromethylated compounds.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through analysis of its fragmentation patterns.

Experimental Protocol: MS

-

Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule, which will likely produce the protonated molecular ion [M+H]⁺.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred to obtain accurate mass measurements, which can be used to confirm the elemental formula.

-

Sample Introduction: The sample is typically dissolved in a suitable solvent like methanol or acetonitrile and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.[9]

Fragmentation Analysis

The mass spectrum will provide two crucial pieces of information: the molecular weight and the fragmentation pattern.

-

Isotopic Pattern: The most telling feature will be the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by 2 m/z units. This is a definitive indicator of the presence of a single bromine atom.

-

Key Fragments: Under ionization conditions, the molecule will fragment in predictable ways. The bond between the chiral carbon and the trifluoromethyl group is labile, as is the benzylic-type bond to the pyridine ring.

Caption: Predicted ESI-MS fragmentation pathway for the protonated molecule.

Table 6: Predicted Mass-to-Charge (m/z) Ratios

| Ion | Predicted m/z (⁷⁹Br / ⁸¹Br) | Description |

|---|---|---|

| [M+H]⁺ | 256.96 / 258.96 | Protonated Molecular Ion |

| [M+Na]⁺ | 278.94 / 280.94 | Sodium Adduct |

| [M+H - H₂O]⁺ | 238.95 / 240.95 | Loss of Water |

| [M - CF₃]⁺ | 186.96 / 188.96 | Loss of Trifluoromethyl Radical |

| [C₆H₄NBr]⁺ | 156.95 / 158.95 | Bromopyridine Fragment |

Conclusion

The structural elucidation of this compound is definitively achieved through a multi-technique spectroscopic approach. ¹H and ¹³C NMR define the carbon-hydrogen framework, while ¹⁹F NMR provides a clear and sensitive probe for the trifluoromethyl group. IR spectroscopy confirms the presence of key functional groups, particularly the alcohol and trifluoromethyl moieties. Finally, high-resolution mass spectrometry confirms the molecular weight and elemental composition, with the characteristic bromine isotopic pattern serving as an unambiguous marker. The integrated data presented in this guide provides a comprehensive analytical fingerprint, essential for validating the identity, purity, and quality of this important chemical building block.

References

- The Royal Society of Chemistry. (n.d.). Supplementary Information for General.

- Wiley-VCH. (2007). Supporting Information.

- Beilstein Journals. (n.d.). Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

- University of Ottawa. (n.d.). 19Fluorine NMR.

- The Royal Society of Chemistry. (2013). Supporting Information for Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System.

- Li, S.-M., Huang, J., Chen, G.-J., & Han, F.-S. (2011). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information.

-

PubChem. (n.d.). 1-(5-bromopyridin-2-yl)-2-fluoroethan-1-one. Retrieved from [Link]

-

Alichem. (n.d.). 1-(5-bromopyridin-2-yl)-2, 2, 2-trifluoroethanol, 98% Purity. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]

-

Semantic Scholar. (2020). Microwave spectrum and structure of 2-(trifluoromethyl)pyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectroscopic studies of the electrophilic activation of amides with triflic anhydride and pyridine. Retrieved from [Link]

-

ResearchGate. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis. Retrieved from [Link]

-

Journal of Biomolecular NMR. (2022). Assessing the applicability of 19F labeled tryptophan residues to quantify protein dynamics. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. Retrieved from [Link]

-

ResearchGate. (2021). 2,2,2-Trifluoro-1-(5-Bromo-2-Nitrophenyl)-Ethanol as a Reactive Matrix for Laser Desorption/Ionization Mass Spectrometry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. Retrieved from [Link]

-

MDPI. (2023). Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Bromopyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SciSpace. (n.d.). Multiresidue method for confirmation of macrolide antibiotics in bovine muscle by liquid chromatography/mass spectrometry. Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. chemscene.com [chemscene.com]

- 3. Pyridine(110-86-1) 13C NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. rsc.org [rsc.org]

- 8. jir.mewaruniversity.org [jir.mewaruniversity.org]

- 9. Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Key Synthetic Intermediate: A Technical Guide to 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanol

An In-depth Exploration of its Discovery, Synthesis, and Application in Modern Drug Development

Introduction: The Strategic Convergence of Bromopyridine and Trifluoroethanol Moieties

In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to the successful design of novel therapeutic agents. The pyridine ring, a ubiquitous nitrogen-containing heterocycle, is a cornerstone of numerous FDA-approved drugs due to its ability to engage in hydrogen bonding and enhance the pharmacokinetic properties of a molecule. Similarly, the trifluoromethyl group has garnered significant attention for its capacity to improve metabolic stability, modulate lipophilicity, and increase binding affinity to biological targets. The compound 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanol (CAS No. 917397-92-3) represents a fascinating convergence of these two privileged scaffolds, positioning it as a valuable building block in the synthesis of complex pharmaceutical compounds. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical context of this important intermediate, with a particular focus on the chemical principles and experimental methodologies that underpin its preparation and utility.

Discovery and Initial Synthesis: A Key Intermediate for Janus Kinase (JAK) Inhibitors

The first documented synthesis of this compound appears in a United States patent, US 9,394,282 B2, where it is described as "Intermediate #2". This patent discloses novel compounds as inhibitors of Janus kinases (JAKs), a family of enzymes that play a critical role in cytokine signaling pathways implicated in various inflammatory diseases and cancers. The synthesis of these complex inhibitors necessitated the preparation of key fragments, and this compound emerged as a crucial precursor.

The innovative step in its initial preparation lies in the nucleophilic trifluoromethylation of an aldehyde, a reaction that has been significantly advanced by the development of stable and efficient trifluoromethylating agents.

The Foundational Chemistry: Key Reagents and Their Historical Context

The synthesis of this compound is a testament to the evolution of synthetic organic chemistry, relying on the availability of two key starting materials: 5-Bromopicolinaldehyde and (Trifluoromethyl)trimethylsilane.

5-Bromopicolinaldehyde (CAS No. 31181-90-5): The Pyridine Scaffold

This brominated pyridine aldehyde serves as the foundational electrophile. While various methods for its synthesis exist, a common and effective approach involves the formylation of a di-substituted pyridine. For instance, the reaction of 2,5-dibromopyridine with a formylating agent like N,N-dimethylformamide (DMF) provides a reliable route to this intermediate.[1] The bromine atom at the 5-position is strategically placed for subsequent cross-coupling reactions, a common strategy in the construction of complex drug molecules.

Trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash Reagent): The Source of the Trifluoromethyl Group

The introduction of the trifluoromethyl group is achieved using (Trifluoromethyl)trimethylsilane, famously known as the Ruppert-Prakash reagent. This organosilicon compound was first prepared by Ingo Ruppert in 1984.[2][3] Its utility as a versatile nucleophilic trifluoromethylating agent was significantly expanded by the work of G. K. Surya Prakash and his colleagues.[2][3] The Ruppert-Prakash reagent, upon activation with a fluoride source, generates a transient trifluoromethyl anion equivalent, which can then readily add to carbonyl compounds like aldehydes.[2]

Synthetic Protocol: A Step-by-Step Guide

The synthesis of this compound, as outlined in the patent literature, is a robust and reproducible procedure. The following protocol provides a detailed, self-validating system for researchers.

Reaction Scheme

Caption: Synthetic route to this compound.

Experimental Procedure

-

Reaction Setup: A solution of 5-Bromopicolinaldehyde (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cooling: The reaction mixture is cooled to 0 °C in an ice bath.

-

Addition of Reagents: (Trifluoromethyl)trimethylsilane (TMSCF₃, approximately 1.1 to 1.5 equivalents) is added to the cooled solution.

-

Initiation: A solution of tetrabutylammonium fluoride (TBAF) in THF (typically 1.0 M, 1.0 equivalent) is added dropwise to the reaction mixture. The TBAF acts as a fluoride source to activate the TMSCF₃.

-

Reaction Progression: The reaction is allowed to warm to room temperature and stirred for a period of 2 to 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with an organic solvent such as ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield this compound as a solid.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 5-Bromopicolinaldehyde | C₆H₄BrNO | 186.01 | 31181-90-5 |

| (Trifluoromethyl)trimethylsilane | C₄H₉F₃Si | 142.20 | 81290-20-2 |

| This compound | C₇H₅BrF₃NO | 256.02 | 917397-92-3 |

Applications in Drug Discovery: A Versatile Building Block

The primary utility of this compound lies in its role as a versatile intermediate in the synthesis of complex molecules, particularly in the realm of drug discovery. The presence of both a reactive hydroxyl group and a strategically positioned bromine atom allows for a wide range of subsequent chemical transformations.

Role in the Synthesis of JAK Inhibitors

As established by its initial disclosure, this compound is a key precursor for a class of JAK inhibitors. The hydroxyl group can be further functionalized, for example, through etherification or esterification, to introduce other molecular fragments. The bromo-substituted pyridine ring is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. These reactions allow for the facile introduction of a variety of aryl, heteroaryl, or amine substituents, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Caption: General workflow for the elaboration of the intermediate.

Potential for Broader Applications

While its use in the synthesis of JAK inhibitors is well-documented, the structural features of this compound suggest its potential applicability in the development of other classes of therapeutic agents. The 2-substituted pyridine motif is present in a wide range of biologically active compounds, and the trifluoroethanol moiety can impart favorable properties for drug candidates. Researchers in areas such as oncology, immunology, and neuroscience may find this intermediate to be a valuable tool in their synthetic endeavors. To date, there is no significant body of literature reporting direct biological activity of this compound itself, reinforcing its primary role as a synthetic building block.

Conclusion and Future Perspectives

The discovery and development of this compound is a prime example of how the advancement of synthetic methodology directly impacts the field of drug discovery. The convergence of a strategically functionalized pyridine ring and a trifluoroethanol group in a single, readily accessible molecule provides medicinal chemists with a powerful tool for the construction of complex and diverse molecular architectures. As the quest for novel and more effective therapeutics continues, it is certain that versatile building blocks such as this will play an increasingly important role in the design and synthesis of the next generation of medicines.

References

- U.S. Patent 9,394,282 B2, "JAK INHIBITORS," issued July 19, 2016.

-

Wikipedia. Trifluoromethyltrimethylsilane. [Link]

-

American Chemical Society. Trifluoromethyltrimethylsilane. [Link]

Sources

The Ascendance of a Trifluoromethylated Pyridine Alcohol: A Technical Guide to 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanol as a Premier Chiral Building Block

Abstract

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern drug discovery and agrochemical development. The trifluoromethyl group, in particular, imparts profound effects on a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. When this powerful moiety is installed on a stereogenic center, it unlocks a three-dimensional chemical space teeming with potential for novel and highly selective therapeutic agents. This in-depth technical guide focuses on a particularly valuable chiral building block, 1-(5-bromopyridin-2-yl)-2,2,2-trifluoroethanol, detailing its stereoselective synthesis, analytical resolution, and burgeoning applications in the synthesis of complex, high-value molecules. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the unique attributes of this versatile synthon.

Introduction: The Strategic Value of Trifluoromethylated Chiral Alcohols

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs. Its ability to engage in hydrogen bonding and its susceptibility to a wide range of chemical modifications make it a highly versatile core. The introduction of a bromine atom, as in the case of our subject molecule, provides a convenient handle for further functionalization, most notably through cross-coupling reactions.

The true synthetic power of this compound, however, lies in the chiral trifluoromethylated alcohol moiety. The trifluoromethyl group is a strong electron-withdrawing group, which can significantly influence the acidity of the adjacent hydroxyl group and the overall electronic properties of the molecule. The chirality at the carbinol center is of paramount importance, as the biological activity of enantiomers can differ dramatically.[1] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or even responsible for undesirable side effects.[1] Consequently, the ability to access enantiomerically pure forms of this building block is critical for the development of stereochemically defined active pharmaceutical ingredients (APIs).

This guide will first explore the most effective and scalable methods for the asymmetric synthesis of this compound, with a focus on the underlying principles of stereocontrol. Subsequently, we will delve into its practical applications as a chiral synthon, providing a forward-looking perspective on its potential in contemporary organic synthesis.

Enantioselective Synthesis: Crafting Chirality

The synthesis of enantiomerically enriched this compound is most efficiently achieved through the asymmetric reduction of the corresponding prochiral ketone, 2-acetyl-5-bromopyridine, after trifluoromethylation. Several powerful catalytic systems have been developed for this transformation, offering high yields and excellent enantioselectivities.

Catalytic Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation (ATH) has emerged as a robust and practical method for the reduction of ketones.[2] This methodology typically employs a transition metal catalyst, a chiral ligand, and a hydrogen donor, such as isopropanol or formic acid. For the reduction of trifluoromethyl ketones, ruthenium and iridium-based catalysts have shown particular promise.[3]

A general workflow for the asymmetric transfer hydrogenation of a trifluoromethyl ketone is depicted below:

Caption: General workflow for Asymmetric Transfer Hydrogenation.

Experimental Protocol: Asymmetric Transfer Hydrogenation of 1-(5-bromopyridin-2-yl)-2,2,2-trifluoroethan-1-one

-

Materials:

-

1-(5-bromopyridin-2-yl)-2,2,2-trifluoroethan-1-one

-

[RuCl₂(p-cymene)]₂ or a suitable Iridium catalyst

-

(1S,2S)-(+)-N-(p-tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) or other suitable chiral ligand

-

Formic acid (HCOOH)

-

Triethylamine (NEt₃)

-

Anhydrous solvent (e.g., dichloromethane or acetonitrile)

-

-

Procedure:

-

In an inert atmosphere glovebox, a reaction vessel is charged with the ruthenium or iridium catalyst precursor and the chiral ligand.

-

Anhydrous solvent is added, and the mixture is stirred to form the active catalyst complex.

-

A solution of 1-(5-bromopyridin-2-yl)-2,2,2-trifluoroethan-1-one in the same solvent is added to the catalyst mixture.

-

A freshly prepared azeotropic mixture of formic acid and triethylamine (as the hydrogen source) is added dropwise to the reaction mixture at a controlled temperature.

-

The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until completion.

-

Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.

-

The enantiomeric excess (ee) of the resulting chiral alcohol is determined by chiral HPLC analysis.

-

Causality Behind Experimental Choices:

-

Catalyst and Ligand: The choice of the metal precursor and the chiral ligand is crucial for achieving high enantioselectivity. The ligand creates a chiral environment around the metal center, which directs the hydride transfer to one face of the prochiral ketone.

-

Hydrogen Source: The formic acid/triethylamine azeotrope is a commonly used and efficient hydrogen donor in ATH reactions.

-

Solvent: Anhydrous conditions are essential to prevent catalyst deactivation and unwanted side reactions.

Chiral Borane-Mediated Reduction

Another powerful method for the enantioselective reduction of ketones is the use of chiral oxazaborolidine catalysts, often referred to as Corey-Bakshi-Shibata (CBS) catalysts.[4] These catalysts, when used with a stoichiometric borane source (e.g., BH₃·THF), can provide high levels of enantioselectivity for the reduction of a wide range of ketones, including trifluoromethyl ketones.[3][4]

The general mechanism involves the coordination of the borane to the nitrogen of the oxazaborolidine, followed by coordination of the ketone to the Lewis acidic boron center. This ternary complex then undergoes an intramolecular hydride transfer from the borane to the ketone, with the stereochemical outcome dictated by the chiral scaffold of the catalyst.

Chiral Resolution: Separation of Enantiomers

While asymmetric synthesis is the preferred method for obtaining enantiomerically pure material, classical resolution or chiral chromatography can be employed to separate racemic mixtures of this compound. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a particularly effective analytical and preparative technique for this purpose.[5][6]

Experimental Protocol: Chiral HPLC Resolution

-

Instrumentation:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®)

-

-

Mobile Phase:

-

A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio is optimized to achieve baseline separation.

-

-

Procedure:

-

A solution of the racemic alcohol is prepared in the mobile phase.

-

The solution is injected onto the chiral column.

-

The enantiomers are separated based on their differential interactions with the chiral stationary phase.

-

The separated enantiomers are detected by UV absorbance, and the retention times are used to identify each enantiomer.

-

For preparative separations, fractions corresponding to each enantiomeric peak are collected.

-

Data Presentation: Representative Chiral HPLC Separation

| Enantiomer | Retention Time (min) | Peak Area (%) |

| Enantiomer 1 | 8.5 | 50.1 |

| Enantiomer 2 | 10.2 | 49.9 |

Note: The above data is illustrative. Actual retention times and resolution will depend on the specific column and mobile phase conditions used.

Applications in Synthesis: A Gateway to Novel Molecules

The true value of a chiral building block is demonstrated by its successful incorporation into the synthesis of complex and biologically active molecules. While specific, publicly disclosed examples of the direct use of this compound in late-stage clinical candidates are emerging, its potential is evident from the established utility of similar structures in medicinal chemistry. The combination of a functionalized pyridine ring and a chiral trifluoromethyl alcohol moiety makes it an attractive starting point for the synthesis of, for example, kinase inhibitors, GPCR modulators, and other therapeutic agents.

The bromine atom on the pyridine ring serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the facile introduction of a wide range of substituents, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Illustrative Synthetic Application:

The following diagram illustrates a hypothetical, yet plausible, synthetic route where the chiral building block is used to construct a more complex molecule with potential biological activity.

Caption: Hypothetical synthetic route utilizing the chiral building block.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic molecular design. By combining the desirable features of a functionalized pyridine ring with a chiral trifluoromethyl alcohol, a building block of significant potential for medicinal and agrochemical research has been created. The well-established methods for its enantioselective synthesis and the versatility of the bromine handle for further elaboration ensure its continued and growing importance in the pursuit of novel, high-value chemical entities. As the demand for stereochemically pure and structurally complex molecules continues to rise, the utility of this and similar chiral building blocks will undoubtedly expand, paving the way for the next generation of innovative drugs and crop protection agents.

References

-

Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules. 2018 Sep 20;23(9):2435. doi: 10.3390/molecules23092435. [Link]

- Method of producing pyridine ethanol deriv

-

Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules. 2018;23(9):2435. [Link]

-

Chiral drugs. LabMed Discovery. 2024. [Link]

-

Preparation of 2-(3-Pyrrolin-1-yl)-5-bromopyridine. US Patent App. 10/299,999. [Link]

-

Asymmetric reduction of carbonyl compounds with chiral alkoxyaluminium and alkoxymagnesium halides. Journal of Chemical Sciences. 1986;97(5):587-604. [Link]

-

Application of Chiral HPLC to Medicinal Chemistry-Related Problem Solution. Methods Mol Biol. 2024;2734:193-215. doi: 10.1007/978-1-0716-5023-3_10. [Link]

-

Asymmetric Reduction. Reduction of Acetylenic Ketones with Chiral Hydride Agent. Journal of the American Chemical Society. 1977;99(25):8339-8341. [Link]

-

Medicinal Chemistry Applications. Hilaris Publisher. [Link]

- Preparation method of 2-methyl-5-bromopyrimidine. CN113683571A.

-

Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies. RSC Adv. 2023 Dec 20;14(1):235-253. doi: 10.1039/d3ra06927a. [Link]

-

Special Issue “Advances in Drug Discovery and Synthesis”. Int J Mol Sci. 2025 Jan 11;26(2):584. doi: 10.3390/ijms26020584. [Link]

-

Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Wei Sheng Wu Xue Bao. 2005 Apr;45(2):240-4. [Link]

-

Chirality of New Drug Approvals (2013-2022): Trends and Perspectives. J Med Chem. 2024 Feb 8;67(3):1671-1681. doi: 10.1021/acs.jmedchem.3c02239. [Link]

-

Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules. 2019;24(12):2289. [Link]

-

New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules. 2022 Oct 19;27(20):7058. doi: 10.3390/molecules27207058. [Link]

-

Chiral Drugs: An Overview. Int J Biomed Sci. 2006 Jun;2(2):85-100. [Link]

- Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine. CN110746345B.

- Method for preparing 5-bromo-2-methylpyridine. CN101560183B.

-

Enantiomeric separation by HPLC of 1,4-dihydropyridines with vancomycin as chiral selector. J Pharm Biomed Anal. 2001 Nov;26(4):679-86. doi: 10.1016/s0731-7085(01)00454-8. [Link]

-

A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica. 2015;7(1):128-133. [Link]

-

Phase2 drugs. New Drug Approvals. [Link]

Sources

The Pivotal Role of the Trifluoromethyl Group in 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanol: A Molecular Architect's Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, capable of profoundly modulating a molecule's physicochemical and pharmacological properties.[1] This guide provides an in-depth analysis of the multifaceted role of the trifluoromethyl group in the context of 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanol, a molecule featuring a trifluoromethylated alcohol appended to a brominated pyridine scaffold. Understanding the influence of this powerful functional group is paramount for professionals in drug discovery and development.[2]

Deconstructing the Molecule: Core Structural Features

This compound is a heterocyclic compound characterized by three key components:

-

A Pyridine Ring: A fundamental aromatic heterocycle prevalent in numerous biologically active compounds, influencing solubility and potential for hydrogen bonding.

-

A Bromo Substituent: A halogen atom that can modulate lipophilicity and serve as a handle for further synthetic modifications.

-

A 2,2,2-Trifluoroethanol Moiety: The focus of this guide, this group imparts a unique set of properties due to the presence of the trifluoromethyl group.

The Trifluoromethyl Group's Impact on Physicochemical Properties

The introduction of a CF3 group dramatically alters a molecule's characteristics, which is crucial for optimizing its drug-like properties.[1]

Electronic Effects and Enhanced Acidity

The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms.[3] This inductive effect significantly impacts the acidity of the adjacent hydroxyl group in the ethanol moiety. By pulling electron density away from the oxygen atom, the O-H bond is weakened, making the proton more readily dissociable.